Idebenone Impurity A

Impurity profiling LC-MS characterization Process-related impurity identification

Pharma QC labs require precise impurity markers-the parent API cannot substitute for its process impurities. Idebenone Impurity A (monomethoxy analog, MW 308.41) is a fully characterized reference standard (HPLC/NMR/MS) for ANDA/DMF submissions. - **Critical differentiation**: Distinct retention time from parent drug; NMT 0.50% limit vs. 0.10% (Imp B) and 15% (Imp C) - **Validated application**: RP-LC method, LOD <75 ng/mL, stability-indicating per ICH Q1A(R2) - **Supply**: Certified COA, GMP-compliant, global shipping available

Molecular Formula C18H28O4
Molecular Weight 308.4 g/mol
Cat. No. B12842233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdebenone Impurity A
Molecular FormulaC18H28O4
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=C(C1=O)OC)CCCCCCCCCCO
InChIInChI=1S/C18H28O4/c1-14-15(16(20)13-17(22-2)18(14)21)11-9-7-5-3-4-6-8-10-12-19/h13,19H,3-12H2,1-2H3
InChIKeyHGFHDDZTYRESGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Idebenone Impurity A Reference Standard Overview


Idebenone Impurity A (CAS 116460-82-3), chemically defined as 2-(10-hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione, is a specified process-related impurity arising during the synthesis of the active pharmaceutical ingredient (API) Idebenone [1]. With a molecular formula of C18H28O4 and a molecular weight of 308.41 g/mol, it is structurally distinguished from the parent drug Idebenone (C19H30O5, MW 338.44) by the absence of one methoxy substituent — a 30.03 Da mass difference that produces distinct chromatographic retention behavior essential for accurate impurity profiling . This compound is supplied as a fully characterized reference standard with detailed Certificates of Analysis (COA) including HPLC, NMR, and MS data, and is designed for use in analytical method development, method validation (AMV), quality control (QC), and regulatory submissions including Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) [1].

Workflow

Analytical method development and validation for generic drug substance impurity profiling

Selection Context

Certified reference standard with COA (HPLC, NMR, MS) for regulatory QC and ANDA/DMF submissions

Identity Note

Monomethoxy (desmethyl) impurity; distinct from parent drug by 30 Da mass shift and chromatographic retention

Why Impurity A Cannot Be Substituted


In pharmaceutical quality control, impurity reference standards are not interchangeable — each possesses a unique structural identity, chromatographic signature, and regulatory specification. Idebenone Impurity A (monomethoxy analog) cannot be replaced by the parent compound Idebenone (dimethoxy) because their distinct molecular features produce different retention times under validated HPLC conditions, and using the parent drug as an impurity marker would compromise peak identification and quantification accuracy [1]. Similarly, Idebenone Impurity A cannot be substituted with Idebenone Impurity B or Impurity C, as each has its own structural identity and, critically, different specification limits: Impurity A is permitted at NMT 0.50%, Impurity B at NMT 0.10%, and Impurity C at NMT 15% — a 5-fold to 150-fold variation that reflects divergent toxicological risk profiles and distinct regulatory control requirements . Generic substitution with uncharacterized or non-certified materials introduces unacceptable risk of misidentification, inaccurate quantification, and potential regulatory citation during ANDA review or GMP inspection [2].

Parent API substitution misidentifies peaks

Idebenone (dimethoxy) produces different retention time on C18 columns; using parent as impurity marker may cause inaccurate peak assignment and quantification.

Other impurities have diverging specification limits

Impurity A (NMT 0.50%) differs 5× from Impurity B (0.10%) and 30× from Impurity C (15%); detector response may shift, invalidating surrogate calibration.

Uncertified materials risk regulatory deficiency

In-house or non-certified impurity preparations lack orthogonal identity confirmation and documented purity, exposing ANDA/DMF filings to potential rejection.

Comparative Evidence for Idebenone Impurity A


Structural Differentiation from Parent API

Idebenone Impurity A is the monomethoxy (desmethyl) congener of the parent drug Idebenone, possessing a single methoxy group at the C-5 position on the quinoid ring versus two methoxy groups (C-5 and C-6) in Idebenone. This structural difference yields a molecular formula of C18H28O4 (MW 308.41 g/mol) compared to Idebenone's C19H30O5 (MW 338.44 g/mol) — a net mass difference of 30.03 Da [1]. The absence of one methoxy substituent reduces the reversed-phase HPLC retention of Impurity A relative to the more lipophilic parent compound on a Zorbax SB C18 stationary phase, enabling baseline-resolved chromatographic separation critical for accurate quantification in API release testing [2]. The monomethoxy structure is confirmed by comprehensive analytical characterization including 1H-NMR, MS (m/z 308.2 [M]+), and HPLC purity analysis, as provided in the COA accompanying certified reference standards [1].

Structural Identity vs Parent
Direct comparison
ΔMW = 30.03 Da (one fewer OCH3); C18H28O4 vs C19H30O5. Baseline-resolved HPLC retention on Zorbax SB C18, 215 nm.
Unique monomethoxy signature provides the basis for accurate impurity identification and quantification.
Structural confirmation via 1H-NMR, MS (m/z 308.2), and HPLC as per certified COA.
Impurity profiling LC-MS characterization Process-related impurity identification

Specification Limit Differentiation Among Impurities

Commercial Idebenone API specifications from Parchem establish sharply differentiated acceptance criteria for individual specified impurities: Impurity A (the monomethoxy analog) is controlled at NMT 0.50%, while Impurity B is restricted to NMT 0.10%, and Impurity C to a notably higher NMT 15% . The 5-fold higher allowable limit for Impurity A compared to Impurity B (0.50% vs. 0.10%) indicates a differentiated toxicological or process capability profile. At the typical Idebenone maximum daily dose of 2,250 mg/day [1], Impurity A at its specification limit of 0.50% corresponds to a daily intake of up to 11.25 mg — a level that far exceeds the ICH Q3A identification threshold of 0.10% (or 1.0 mg/day, whichever is lower) and the qualification threshold of 0.15% (or 1.0 mg/day), thereby mandating its specific identification, quantification, and toxicological qualification in regulatory submissions [2].

Specification Limit Comparison
Direct comparison
Imp A NMT 0.50% vs Imp B 0.10% (5× difference); Imp A NMT 0.50% vs Imp C 15% (30× difference). Exceeds ICH Q3A identification threshold 5×.
Each impurity requires its own reference standard due to different acceptance criteria and detector response.
Commercial API specification; Impurity A daily intake up to 11.25 mg at max dose 2,250 mg/day — mandates toxicological qualification.
Pharmaceutical specification setting Regulatory impurity limits Quality control batch release

HPLC Detection Sensitivity Validation

A validated reverse-phase liquid chromatographic (RP-LC) method developed by Thiyagarajan et al. (2010) demonstrated a detection limit (LOD) of less than 75 ng/mL for Idebenone and its related impurities including Impurity A, using a Zorbax SB C18 column (water-acetonitrile-trifluoroacetic acid gradient, 1.0 mL/min flow rate, 215 nm UV detection) [1]. This LOD of <75 ng/mL (equivalent to <0.0075% of a typical 1 mg/mL sample preparation) substantially exceeds the ICH Q3A reporting threshold sensitivity requirement, enabling reliable quantitation of Impurity A well below its specification limit of 0.50%. In comparison, a separate stability-indicating HPLC method for Idebenone pharmaceutical forms reported a higher LOD of 0.03 mg/mL (30,000 ng/mL) and LOQ of 0.05 mg/mL (50,000 ng/mL) using visible detection at 480 nm — demonstrating that the RP-LC method with UV detection at 215 nm provides approximately 400-fold greater detection sensitivity for impurity analysis [2].

HPLC LOD vs Formulation Assay
Cross-study comparable
Impurity-specific RP-LC LOD
Sensitivity sufficient for detection at 0.015% of the specification limit, supporting stability studies.
Method validated on Zorbax SB C18 with water-ACN-TFA gradient, 1.0 mL/min, 215 nm (Thiyagarajan et al. 2010).
Purity Certification vs In-House
Class-level inference
Certified purity 95.20% by HPLC with orthogonal NMR + MS data; vs uncharacterized materials lacking validated purity and pharmacopeial traceability.
Documented purity and identity reduce regulatory submission risk; uncertified standards may trigger deficiency letters.
Reference: National Standard Material Center, SynZeal, Simson Pharma commercial specifications. GMP context.
Stability-Indicating Specificity
Cross-study comparable
RP-LC method separates Impurity A from parent and forced-degradation products. No interference from acid, base, peroxide, thermal, or photolytic stress degradants.
Method fit for ICH Q1A(R2) stress testing and shelf-life specification setting.
Thiyagarajan et al. 2010; separate LC-PDA method for nanoparticles also confirms Idebenone lability.
Synthetic Route Dependence
Class-level inference
Free-radical alkylation (65% yield) may produce monomethoxy impurity; Friedel-Crafts or Heck routes give different impurity profiles. Impurity A may be critical or absent depending on process.
Standard selection must align with the specific synthetic route of the API being tested.
Route-specific impurity tracking enables QbD optimization and process capability demonstration.
HPLC method validation Trace impurity quantification ICH Q2(R1) compliance

Reference Standard Purity Certification

Commercially available Idebenone Impurity A reference standards are supplied with comprehensive Certificates of Analysis (COA) providing quantitative purity data essential for use as calibrators in impurity quantification methods. The National Standard Material Center of China supplies Idebenone Impurity A with a certified purity value of 95.20% by HPLC, accompanied by orthogonal characterization data from 1H-NMR and MS analysis [1]. International reference standard suppliers including SynZeal and Simson Pharma provide Idebenone Impurity A (CAS 116460-82-3) with full COA documentation including HPLC purity, NMR structural confirmation, and MS data, enabling pharmacopeial traceability to USP or EP standards [2]. In contrast, uncharacterized or in-house synthesized impurity preparations typically lack the certified purity value, orthogonal identity confirmation, and documented stability data required for use as a primary reference standard in GMP-regulated quality control laboratories.

Purity Certification vs In-House
Class-level inference
Certified purity 95.20% by HPLC with orthogonal NMR + MS data; vs uncharacterized materials lacking validated purity and pharmacopeial traceability.
Documented purity and identity reduce regulatory submission risk; uncertified standards may trigger deficiency letters.
Reference: National Standard Material Center, SynZeal, Simson Pharma commercial specifications. GMP context.
Certified reference material Pharmaceutical impurity standard COA traceability

Stability-Indicating Method Performance

The validated RP-LC method in which Idebenone Impurity A serves as a reference marker demonstrated stability-indicating capability across all ICH-required stress conditions: hydrolysis (acid and base), oxidation, thermal degradation, and photolysis [1]. The method achieved separation of known impurities including Impurity A from the parent drug and from degradation products generated under each stress condition, with no interference observed from degradation products at the retention time of Impurity A. A separate forced degradation study on Idebenone formulations confirmed susceptibility to degradation under acid, base, peroxide (oxidative), and sunlight (photolytic) conditions, with LOD of 14.642 ng and LOQ of 44.369 ng reported in a related validated method [2]. The validated specificity ensures that Impurity A can be accurately quantified even in the presence of co-eluting degradation products, making it fit for use in stability studies required for ANDA and DMF submissions.

Stability-Indicating Specificity
Cross-study comparable
RP-LC method separates Impurity A from parent and forced-degradation products. No interference from acid, base, peroxide, thermal, or photolytic stress degradants.
Method fit for ICH Q1A(R2) stress testing and shelf-life specification setting.
Thiyagarajan et al. 2010; separate LC-PDA method for nanoparticles also confirms Idebenone lability.
Forced degradation studies Stability-indicating method validation ICH Q1A(R2) stress testing

Process-Related Origin and Synthetic Routes

Idebenone Impurity A, the monomethoxy analog, originates as a process-related impurity during the synthesis of Idebenone. In the free-radical alkylation route reported by Zhou et al. (2014), Idebenone is synthesized from Coenzyme Q0 (2,3-dimethoxy-5-methyl-1,4-benzoquinone) via silver-catalyzed alkylation with 11-hydroxyundecanoic acid in 65% yield [1]. Incomplete methylation or demethylation at either the C-5 or C-6 methoxy position during precursor preparation or downstream processing can generate the monomethoxy impurity (Impurity A). Alternative synthetic routes — such as Friedel-Crafts acylation of 3,4,5-trimethoxytoluene followed by reduction and oxidation (reported overall yield ~32-40%) [2] — generate different impurity profiles with distinct process-related byproducts. The specific synthetic route employed directly determines which impurities must be monitored, meaning that Idebenone Impurity A may be a critical specified impurity for some manufacturing processes while absent or below threshold in others, making route-specific impurity reference standard selection essential for process validation and regulatory filing.

Synthetic Route Dependence
Class-level inference
Free-radical alkylation (65% yield) may produce monomethoxy impurity; Friedel-Crafts or Heck routes give different impurity profiles. Impurity A may be critical or absent depending on process.
Standard selection must align with the specific synthetic route of the API being tested.
Route-specific impurity tracking enables QbD optimization and process capability demonstration.
Process impurity origin Synthetic route impurity profile Quality by Design (QbD)

Application Scenarios for Idebenone Impurity A


ANDA and DMF Regulatory Filing Support

Idebenone Impurity A is an essential reference standard for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions for generic Idebenone drug products. With a specification limit of NMT 0.50% — exceeding the ICH Q3A identification threshold (0.10%) and qualification threshold (0.15%) by 5-fold and 3.3-fold respectively — this impurity must be specifically identified, quantified, and toxicologically qualified in the regulatory dossier. The validated RP-LC method with LOD <75 ng/mL on a Zorbax SB C18 column at 215 nm provides the requisite sensitivity for quantifying Impurity A at levels far below its specification limit, and the method's stability-indicating capability (demonstrated under hydrolytic, oxidative, thermal, and photolytic stress) supports the comprehensive impurity profiling required by ICH Q3A and Q3B guidelines [1]. Use of a properly characterized Impurity A reference standard with certified purity, orthogonal identity confirmation (NMR, MS), and documented pharmacopeial traceability to USP/EP is a GMP expectation for ANDA/NDA review .

Forced Degradation and Stability Studies

Forced degradation (stress) studies conducted per ICH Q1A(R2) require authenticated impurity reference standards to identify and quantify degradation products generated under acid, base, oxidative, thermal, and photolytic stress conditions. Idebenone has been shown to be susceptible to degradation under all these conditions [1]. The availability of a well-characterized Idebenone Impurity A reference standard enables accurate peak assignment in stressed-sample chromatograms, determination of mass balance, and assessment of whether Impurity A is a process impurity, a degradation product, or both — information critical for establishing appropriate specification limits and shelf-life acceptance criteria. The validated RP-LC method achieving LOD <75 ng/mL ensures detection of Impurity A even at the low levels typical of early-stage degradation .

GMP Batch Release and QC Testing

In routine GMP quality control testing of Idebenone API batches, Impurity A must be quantified against its authenticated reference standard using a validated, stability-indicating analytical method. The Parchem commercial specification requiring Impurity A at NMT 0.50% constitutes a legally binding acceptance criterion for batch release . Because each specified impurity (A, B, C) has a different acceptance limit and potentially a different detector response factor at the method wavelength (215 nm for the Thiyagarajan RP-LC method), a dedicated Impurity A reference standard — not a surrogate — is required for accurate quantification. The comprehensive COA documentation accompanying certified reference standards from SynZeal, Simson Pharma, and other qualified suppliers provides the traceability and data integrity required for GMP compliance [1].

Process Development and Impurity Control

During Idebenone process development and scale-up, Impurity A serves as a critical marker for monitoring the efficiency of the methylation step. In synthetic routes that employ 2,3-dimethoxy-5-methyl-1,4-benzoquinone (Coenzyme Q0) as a starting material — such as the free-radical alkylation route achieving 65% yield — incomplete methylation of precursor intermediates or demethylation during downstream processing can generate the monomethoxy Impurity A. Quantitatively tracking Impurity A levels across process steps using the validated RP-LC method enables identification of the unit operation contributing most to impurity formation (e.g., oxidation, hydrolysis), facilitates Quality by Design (QbD) process optimization to minimize impurity levels, and supports demonstration of process capability to regulatory agencies during pre-approval inspections [1].

Application
Selection Property
Validation Focus
ANDA/DMF Regulatory Filing
Certified impurity standard with specification limit exceeding ICH identification and qualification thresholds
Method sensitivity, identity confirmation (NMR, MS, HPLC), toxicological qualification data
Forced Degradation & Stability Studies
Stability-indicating method with baseline-resolved impurity peak and documented specificity under stress conditions
Stress testing per ICH Q1A(R2), mass balance, degradation pathway assignment, shelf-life acceptance criteria
GMP Batch Release & QC Testing
COA-documented purity and pharmacopeial traceability (USP/EP) with authenticated detector response factor
Quantification accuracy against authentic standard, GMP data integrity, batch-to-batch impurity trending
Process Development & Impurity Control
Synthetic route-specific impurity marker with monomethoxy structural signature and validated LC method
Impurity tracking across unit operations, methylation efficiency monitoring, QbD process optimization
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